molecular formula C14H10Br2ClFO2 B13921428 1-(4-Chloro-2-fluorophenyl)-2-(2,6-dibromophenoxy)ethan-1-ol

1-(4-Chloro-2-fluorophenyl)-2-(2,6-dibromophenoxy)ethan-1-ol

Cat. No.: B13921428
M. Wt: 424.48 g/mol
InChI Key: HDKZGNVGYZOQDU-UHFFFAOYSA-N
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Description

1-(4-Chloro-2-fluorophenyl)-2-(2,6-dibromophenoxy)ethanol is an organic compound characterized by its unique structure, which includes chloro, fluoro, and bromo substituents on a phenyl ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(4-Chloro-2-fluorophenyl)-2-(2,6-dibromophenoxy)ethanol typically involves the following steps:

    Starting Materials: The synthesis begins with 4-chloro-2-fluoroaniline and 2,6-dibromophenol.

    Formation of Intermediate: The 4-chloro-2-fluoroaniline is first converted to 4-chloro-2-fluorophenylamine through a diazotization reaction followed by a Sandmeyer reaction.

    Ether Formation: The intermediate is then reacted with 2,6-dibromophenol in the presence of a base such as potassium carbonate to form the ether linkage.

    Final Product: The resulting compound is then subjected to a reduction reaction to yield 1-(4-Chloro-2-fluorophenyl)-2-(2,6-dibromophenoxy)ethanol.

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis, and purification processes to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

1-(4-Chloro-2-fluorophenyl)-2-(2,6-dibromophenoxy)ethanol undergoes various types of chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.

    Reduction: The compound can undergo reduction reactions to remove halogen substituents.

    Substitution: Halogen atoms can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are used.

    Substitution: Nucleophiles like sodium methoxide (NaOCH₃) or potassium tert-butoxide (KOtBu) are employed.

Major Products

    Oxidation: Formation of 1-(4-Chloro-2-fluorophenyl)-2-(2,6-dibromophenoxy)acetone.

    Reduction: Formation of 1-(4-Chloro-2-fluorophenyl)-2-(2,6-dibromophenoxy)ethane.

    Substitution: Formation of 1-(4-Chloro-2-fluorophenyl)-2-(2,6-dimethoxyphenoxy)ethanol.

Scientific Research Applications

1-(4-Chloro-2-fluorophenyl)-2-(2,6-dibromophenoxy)ethanol has several scientific research applications:

    Chemistry: Used as a reagent in organic synthesis to study reaction mechanisms and develop new synthetic methodologies.

    Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential therapeutic effects, particularly in the development of new drugs targeting specific molecular pathways.

    Industry: Utilized in the production of specialty chemicals and materials with unique properties.

Mechanism of Action

The mechanism of action of 1-(4-Chloro-2-fluorophenyl)-2-(2,6-dibromophenoxy)ethanol involves its interaction with specific molecular targets and pathways. The compound may exert its effects by:

    Binding to Enzymes: Inhibiting or activating enzymes involved in metabolic pathways.

    Interacting with Receptors: Modulating receptor activity to influence cellular signaling.

    Altering Gene Expression: Affecting the expression of genes related to cell growth, differentiation, and apoptosis.

Comparison with Similar Compounds

1-(4-Chloro-2-fluorophenyl)-2-(2,6-dibromophenoxy)ethanol can be compared with other similar compounds, such as:

    1-(4-Chloro-2-fluorophenyl)-2-(2,6-dichlorophenoxy)ethanol: Similar structure but with chlorine substituents instead of bromine.

    1-(4-Chloro-2-fluorophenyl)-2-(2,6-difluorophenoxy)ethanol: Fluorine substituents instead of bromine.

    1-(4-Chloro-2-fluorophenyl)-2-(2,6-diiodophenoxy)ethanol: Iodine substituents instead of bromine.

Uniqueness

The presence of both chloro and fluoro substituents on one phenyl ring and dibromo substituents on another phenyl ring makes 1-(4-Chloro-2-fluorophenyl)-2-(2,6-dibromophenoxy)ethanol unique

Properties

Molecular Formula

C14H10Br2ClFO2

Molecular Weight

424.48 g/mol

IUPAC Name

1-(4-chloro-2-fluorophenyl)-2-(2,6-dibromophenoxy)ethanol

InChI

InChI=1S/C14H10Br2ClFO2/c15-10-2-1-3-11(16)14(10)20-7-13(19)9-5-4-8(17)6-12(9)18/h1-6,13,19H,7H2

InChI Key

HDKZGNVGYZOQDU-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=C(C(=C1)Br)OCC(C2=C(C=C(C=C2)Cl)F)O)Br

Origin of Product

United States

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